molecular formula C13H12N2O B120202 1H-Indole, 3-(2-ethyl-5-oxazolyl)- CAS No. 146426-35-9

1H-Indole, 3-(2-ethyl-5-oxazolyl)-

Cat. No. B120202
M. Wt: 212.25 g/mol
InChI Key: QWRZPVDPCWVPBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-Indole, 3-(2-ethyl-5-oxazolyl)- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a heterocyclic compound that contains a five-membered oxazole ring fused to an indole ring. The compound has been found to exhibit significant biological activity, making it an attractive target for drug discovery and development. In

Scientific Research Applications

Biological Activities and Synthetic Advances

  • 3-(5-Oxazolyl)indole-type natural products like pimprinine and streptochlorin are found in marine microorganisms. Their diverse biological activities make them potential candidates for medical and pesticide development. Studies have focused on synthesizing these compounds, particularly the construction of the indole and oxazole rings. The prospects of using 3-(5-oxazolyl)indole structures in future applications are promising (Shi Zhan et al., 2020).

Pharmacological Activities

  • Indoles, including 1H-Indole, 3-(2-ethyl-5-oxazolyl)-, are important in organic chemistry and biologically active natural products. Their applications extend to medicine, synthetic chemistry, coordination chemistry, and industrial chemistry. Specific pharmacological activities, such as anti-inflammatory and analgesic effects, have been observed (S. M. Basavarajaiah & Bhm Mruthyunjayaswamya, 2021).

Microwave-Assisted Synthesis and Antimicrobial Evaluation

  • Novel compounds like 3-(2-methyl-1H-indol-3-yl)-6-aryl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles have been synthesized using microwave irradiation, showing significant antifungal and antibacterial activities. This demonstrates the potential of these indole derivatives in antimicrobial applications (S. M. Gomha & S. Riyadh, 2011).

Antioxidant Activity

  • 1H-Indole derivatives have shown notable antioxidant activities in various in vitro assays. This highlights their potential in biological applications where reducing oxidative stress is essential (Beatriz M. Vieira et al., 2017).

Urease Inhibition

  • Indole-based oxadiazole scaffolds with N-(substituted-phenyl)butamides demonstrated potent in vitro inhibitory potential against the urease enzyme, indicating their potential as therapeutic agents in drug design (M. Nazir et al., 2018).

Novel Heteroaromatic System

  • Indolo[6,7-g]indoles, a new heteroaromatic system, have been synthesized and studied for their spectral properties and potential applications (Y. Nagawa et al., 1989).

properties

IUPAC Name

2-ethyl-5-(1H-indol-3-yl)-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O/c1-2-13-15-8-12(16-13)10-7-14-11-6-4-3-5-9(10)11/h3-8,14H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWRZPVDPCWVPBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=C(O1)C2=CNC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40932836
Record name 3-(2-Ethyl-1,3-oxazol-5-yl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40932836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Indole, 3-(2-ethyl-5-oxazolyl)-

CAS RN

73053-81-3, 146426-35-9
Record name 2-Ethyl-5-(3-indolyl)oxazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073053813
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name antibiotic APHE 1
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146426359
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(2-Ethyl-1,3-oxazol-5-yl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40932836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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